6-(Benzyloxy)picolinonitrile
Description
Contextualization within Picolinonitrile Chemistry
Picolinonitrile, or 2-cyanopyridine, and its derivatives are a significant class of compounds in organic chemistry. nih.govaablocks.com The picolinonitrile framework is characterized by a pyridine (B92270) ring with a nitrile group at the 2-position. This arrangement of a nitrogen-containing heterocycle and a cyano group provides a unique electronic and reactive profile. The pyridine ring is electron-deficient, a property that influences its reactivity, particularly in substitution reactions. researchgate.netrsc.org The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis to carboxylic acids or amides, and reduction to primary amines. smolecule.com
The presence of substituents on the pyridine ring, as in 6-(Benzyloxy)picolinonitrile, further modulates the reactivity of the molecule. The position and nature of these substituents are crucial in directing the outcomes of chemical reactions. For instance, the electron-withdrawing or -donating properties of a substituent can influence the regioselectivity of further functionalization. Picolinonitrile derivatives have been investigated for their applications in various fields, including medicinal chemistry as potential therapeutic agents and materials science. nih.govijcrcps.com
The synthesis of substituted picolinonitriles can be achieved through various methods, including the nucleophilic aromatic substitution of halopyridines. nih.govnih.gov For example, 6-chloropicolinonitrile can react with nucleophiles to yield 6-substituted picolinonitriles. nih.govmdpi.com The cyano group itself can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution reactions, providing an alternative pathway for the synthesis of functionalized pyridines. researchgate.netresearchgate.net
Significance of Benzyloxy Moieties in Synthetic Design
The benzyloxy group (BnO), a benzyl (B1604629) ether, is a widely utilized functional group in organic synthesis, primarily for the protection of alcohols. orgsyn.orgwikipedia.org Its popularity stems from its relative stability under a range of reaction conditions, including those that are basic, and some that are acidic or involve certain oxidizing and reducing agents. orgsyn.orgorganic-chemistry.org This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the protected hydroxyl group. libretexts.org
The benzyloxy group is typically introduced by the Williamson ether synthesis, reacting an alcohol with benzyl bromide in the presence of a base. organic-chemistry.org Alternative methods, such as the use of benzyl trichloroacetimidate (B1259523) under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions, offer greater compatibility with sensitive substrates. orgsyn.orgorganic-chemistry.org
A key advantage of the benzyloxy group is the variety of methods available for its removal (deprotection). orgsyn.org The most common method is hydrogenolysis, which involves catalytic hydrogenation using a palladium catalyst. organic-chemistry.org This process is generally clean and efficient, yielding the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org Other deprotection strategies include the use of strong acids or oxidative cleavage, providing flexibility in synthetic planning. orgsyn.orgorganic-chemistry.org In the context of this compound, the benzyloxy group serves to modify the electronic properties of the pyridine ring and can be selectively removed to reveal a hydroxyl group, allowing for further synthetic transformations at that position.
Overview of Research Utility of Functionalized Pyridines in Chemical Sciences
Functionalized pyridines are a cornerstone of modern chemical sciences due to their prevalence in a vast array of important molecules and materials. researchgate.netrsc.org They are fundamental structural motifs in many FDA-approved drugs, natural products (alkaloids), and agrochemicals. researchgate.netrsc.orginnovations-report.com The pyridine ring's unique electronic properties and its ability to coordinate to metal ions make it an invaluable component in catalysis and materials science. rsc.orglongdom.orgrsc.org
The development of new methods for the direct and selective functionalization of the pyridine ring is a significant area of contemporary research. researchgate.netresearchgate.net Due to the electron-deficient nature of the pyridine ring, direct C-H functionalization can be challenging. researchgate.netrsc.org However, significant progress has been made in developing catalytic systems that can achieve site-selective functionalization at various positions on the ring. innovations-report.comwhiterose.ac.uk These advancements allow for the late-stage modification of complex molecules containing a pyridine core, which is highly valuable in drug discovery and development. innovations-report.com
Functionalized pyridines are also crucial as ligands in transition metal catalysis, where they can be used to tune the reactivity and selectivity of the metal center. rsc.orglongdom.org In materials science, pyridines are incorporated into polymers and metal-organic frameworks (MOFs) to create materials with specific electronic, optical, or catalytic properties. longdom.orgnih.govnih.govacs.org The versatility of the pyridine scaffold ensures its continued importance across the chemical sciences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenylmethoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-12-7-4-8-13(15-12)16-10-11-5-2-1-3-6-11/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIJCBURYXWOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453457 | |
| Record name | 6-(Benzyloxy)picolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190582-95-7 | |
| Record name | 6-(Benzyloxy)picolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functional Group Transformations of 6 Benzyloxy Picolinonitrile
Reactivity of the Nitrile Group
The nitrile group (C≡N) in 6-(benzyloxy)picolinonitrile is a versatile functional group that can undergo several important transformations, primarily through nucleophilic additions and reductions. libretexts.orglibretexts.orgchemistrysteps.comucalgary.ca The carbon atom of the nitrile is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.orgchemistrysteps.comucalgary.ca
Nucleophilic Additions:
The polarized carbon-nitrogen triple bond readily participates in nucleophilic addition reactions. chemistrysteps.comucalgary.ca Strong nucleophiles can add directly to the nitrile carbon, leading to the formation of an intermediate imine anion. libretexts.orgucalgary.ca This intermediate can then be protonated or undergo further reactions. For instance, Grignard reagents react with nitriles to form ketones after hydrolysis of the intermediate imine anion. libretexts.orglibretexts.org
The nitrile group can also be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. libretexts.orgsavemyexams.com This process involves the initial conversion of the nitrile to an amide, which is then further hydrolyzed. chemistrysteps.com In acid-catalyzed hydrolysis, protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water. libretexts.orglibretexts.org
Reductions:
The nitrile group can be reduced to a primary amine using various reducing agents. libretexts.orgsmolecule.com A common and effective method involves the use of lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgchemistrysteps.comlibretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orglibretexts.org Catalytic hydrogenation, employing catalysts such as Raney nickel, platinum, or palladium, is another widely used method for the reduction of nitriles to primary amines. libretexts.orgresearchgate.net
Table 1: Selected Reactions of the Nitrile Group
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis | H₂O, H⁺ or OH⁻, heat | 6-(Benzyloxy)picolinic acid |
| Reduction to Amine | 1. LiAlH₄, ether; 2. H₂O | (6-(Benzyloxy)pyridin-2-yl)methanamine |
| Reduction to Amine | H₂, Raney Ni | (6-(Benzyloxy)pyridin-2-yl)methanamine |
| Reaction with Grignard Reagent | 1. RMgX, ether; 2. H₃O⁺ | 1-(6-(Benzyloxy)pyridin-2-yl)alkan-1-one |
Transformations of the Pyridine (B92270) Nucleus
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards various reagents.
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. numberanalytics.com In pyridine, the nitrogen atom deactivates the ring towards electrophilic attack compared to benzene (B151609). vanderbilt.edu The presence of the electron-donating benzyloxy group at the 6-position can influence the regioselectivity of the substitution. Activating groups generally direct incoming electrophiles to the ortho and para positions. vanderbilt.edu However, the pyridine nitrogen's deactivating effect is strong.
Common EAS reactions include nitration and halogenation. masterorganicchemistry.com For example, nitration of benzene is typically carried out using a mixture of nitric acid and sulfuric acid. numberanalytics.com The conditions for the nitration of substituted pyridines would need to be carefully controlled.
Metalation:
The pyridine ring can be deprotonated at specific positions using strong bases, a process known as metalation. This creates a nucleophilic center that can then react with various electrophiles. The regioselectivity of metalation can be directed by substituents on the ring. For instance, directed ortho metalation is a powerful tool for the functionalization of aromatic and heteroaromatic rings. The use of reagents like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl has been shown to be effective for the regio- and chemoselective metalation of pyridine derivatives. nih.gov
Selective Cleavage and Modifications of the Benzyloxy Ether Linkage
The benzyloxy group serves as a common protecting group for hydroxyl functionalities in organic synthesis due to its relative stability and the various methods available for its cleavage. nih.gov
Cleavage of the Ether Linkage:
The most common method for the deprotection of benzyl (B1604629) ethers is catalytic hydrogenolysis. nih.gov This is typically achieved using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. researchgate.net This method is often clean and efficient, yielding the corresponding alcohol and toluene (B28343) as a byproduct. organic-chemistry.org
Alternative methods for benzyl ether cleavage that can be employed, especially when other functional groups in the molecule are sensitive to hydrogenation, include the use of strong acids or Lewis acids. organic-chemistry.org For example, a combination of BCl₃ and a cation scavenger can achieve chemoselective debenzylation of aryl benzyl ethers at low temperatures. researchgate.netorganic-chemistry.org Oxidative cleavage using reagents like dichlorodicyanoquinone (DDQ) is also possible, particularly for p-methoxybenzyl ethers, but can sometimes be applied to simple benzyl ethers under specific conditions. nih.gov
Table 2: Reagents for Benzyl Ether Cleavage
| Reagent | Conditions | Notes |
|---|---|---|
| H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Common and clean method. researchgate.net |
| BCl₃, Cation Scavenger | Low temperature | Chemoselective for aryl benzyl ethers. organic-chemistry.org |
| DDQ | CH₂Cl₂/H₂O | Primarily for p-methoxybenzyl ethers, but can affect simple benzyl ethers. nih.gov |
Functionalization of the Benzyl Moieties
The benzyl group itself, consisting of a benzene ring and a methylene (B1212753) group, can also be a site for chemical modification.
Electrophilic Aromatic Substitution on the Benzene Ring:
The benzene ring of the benzyloxy group can undergo electrophilic aromatic substitution reactions in a similar fashion to other benzene derivatives. numberanalytics.commasterorganicchemistry.com The benzyloxy group is an activating, ortho-, para-directing group, meaning it will direct incoming electrophiles to the positions ortho and para to the ether linkage. vanderbilt.edu
Functionalization of the Methylene Group:
While less common, the benzylic C-H bonds can be functionalized. For example, electro-oxidative C-H functionalization has been used for the synthesis of benzylic pyridinium (B92312) salts from activated arenes. nih.gov
6 Benzyloxy Picolinonitrile As a Key Synthetic Intermediate in Academic Research
Precursor in the Construction of Complex Organic Molecules
In the field of organic synthesis, the construction of complex molecules often relies on a strategic, step-by-step assembly of simpler building blocks. solubilityofthings.com 6-(Benzyloxy)picolinonitrile is an exemplary precursor in this context, primarily due to the orthogonal reactivity of its functional groups. The benzyloxy group is a widely used protecting group for alcohols and phenols because of its general stability under a variety of reaction conditions and its susceptibility to cleavage under mild, specific conditions, most commonly catalytic hydrogenation. orgsyn.orgorganic-chemistry.org
This protecting group strategy enables chemists to perform extensive modifications on other parts of the molecule, such as the nitrile group or the aromatic pyridine (B92270) ring, without affecting the hydroxyl group precursor. For instance, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open pathways to a diverse range of more complex structures. solubilityofthings.com The pyridine ring itself can be subjected to various coupling reactions or substitutions. Once the desired molecular framework is assembled, the benzyloxy group can be deprotected to reveal the 6-hydroxypicolinonitrile core or its downstream derivatives. This strategic use makes this compound a key intermediate in the synthesis of intricate natural products and other target molecules. nih.govfrontiersin.org
Table 1: Synthetic Utility of Functional Groups in this compound
| Functional Group | Type of Reaction | Potential Product Functionality |
|---|---|---|
| Nitrile (-CN) | Hydrolysis | Carboxylic Acid, Amide |
| Reduction | Primary Amine | |
| Cyclization | Heterocyclic Rings (e.g., Tetrazoles) | |
| Benzyloxy (-OCH₂Ph) | Deprotection (Hydrogenolysis) | Hydroxyl (-OH) |
| Pyridine Ring | Nucleophilic Aromatic Substitution | Substituted Pyridines |
| Metal-catalyzed Cross-Coupling | Biaryl Compounds, Alkylated/Alkenylated Pyridines |
Building Block for Novel Heterocyclic Architectures
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. novapublishers.com this compound serves as an important building block for constructing novel and highly substituted heterocyclic systems. The inherent reactivity of the picolinonitrile scaffold allows for its elaboration into more complex fused-ring systems.
One powerful strategy involves tandem reactions where multiple bonds are formed in a single sequence. For example, the nitrile group and the pyridine nitrogen can participate in cycloaddition reactions to form fused heterocycles. A tandem strategy combining benzannulation and ring-closing metathesis has been used to create benzofused nitrogen heterocycles from similar substituted aniline (B41778) derivatives, illustrating a pathway that could be adapted for intermediates derived from this compound. nih.gov Such methods provide efficient access to dihydroquinolines, benzazepines, and benzazocines, which are core structures in many biologically active compounds. nih.gov The ability to introduce a variety of substituents onto the pyridine ring before or after its elaboration makes this compound a versatile starting point for generating libraries of new heterocyclic molecules for screening and development. whiterose.ac.uk
Intermediate for Bioactive Analogues in Medicinal Chemistry Research
The picolinonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. This compound provides a convenient entry point for synthesizing analogues of these bioactive molecules to probe their mechanisms of action and improve their therapeutic properties.
The development of enzyme inhibitors is a major focus of drug discovery. Researchers often synthesize a series of related compounds (analogues) to understand the specific interactions between a molecule and the enzyme's active site. escholarship.org The benzyloxy moiety has been incorporated into molecules designed to inhibit enzymes like monoamine oxidase (MAO), which is involved in neurological processes. nih.gov For instance, benzyloxy chalcones have been synthesized and studied for their inhibitory effects on human MAO-A and MAO-B. nih.gov Similarly, benzyloxy-containing compounds have been investigated as inhibitors of lanosterol (B1674476) demethylase, an essential enzyme in fungi. epo.orggoogleapis.com By using this compound as a starting material, medicinal chemists can create novel picolinonitrile-based analogues to explore structure-activity relationships (SAR) and optimize inhibitory potency against target enzymes.
Understanding how a ligand binds to its receptor is crucial for designing new drugs. nih.govresearchgate.net this compound is a useful intermediate for preparing derivatives intended for receptor-ligand binding studies. For example, benzyloxy analogues of alkaloids have been synthesized to evaluate their potential as ligands for SK channels, which are potassium channels involved in various physiological processes. uliege.be In one study, a dimeric compound featuring 6-benzyloxy-7-methoxy-tetrahydroisoquinoline units showed significant displacement of a radioligand on SK2 and SK3 channels, indicating its potential as a channel blocker. uliege.be The ability to readily synthesize such analogues allows for the systematic exploration of the chemical space around a pharmacophore to identify key binding interactions and develop more selective and potent receptor ligands. researchgate.net
A bioactive scaffold is a core molecular framework that can be systematically modified to create a range of biologically active compounds. nih.govfrontiersin.org The picolinonitrile unit is part of many such scaffolds. The use of this compound allows researchers to leverage the benzyloxy group as a temporary protecting element while exploring the chemistry of the picolinonitrile core. This enables the introduction of various functional groups through techniques like functional group interconversion. nih.gov This approach is critical in developing bioactive scaffolds for applications ranging from anticancer agents to nerve regeneration materials. scielo.brbiointerfaceresearch.comnih.gov The strategic removal of the benzyl (B1604629) group at a late stage in the synthesis can provide access to final compounds that might not be accessible through other routes, thereby expanding the utility of the picolinonitrile scaffold in drug discovery. organic-chemistry.org
Table 2: Research Applications of this compound Derivatives
| Research Area | Target Class | Example of Application | Reference |
|---|---|---|---|
| Enzyme Interaction | Monoamine Oxidase (MAO) | Synthesis of benzyloxy chalcones as potential MAO inhibitors. | nih.gov |
| Receptor Binding | SK Potassium Channels | Creation of benzyloxy analogues of alkaloids to test binding affinity. | uliege.be |
| Bioactive Scaffolds | Kinase Inhibitors | Use in the synthesis of quinazoline-based scaffolds for anticancer drugs. | scielo.br |
| Bioactive Scaffolds | Tissue Engineering | Development of functionalized scaffolds for nerve regeneration. | biointerfaceresearch.comnih.gov |
Utility in Material Science Research (focus on its role as a chemically modifiable unit or protecting group)
In material science, there is a constant search for new organic molecules that can be used as building blocks for functional materials like polymers, dyes, and electronic components. ucl.ac.uk this compound serves as a chemically modifiable unit that can be incorporated into larger material structures. The true value of this compound in materials research lies in its dual functionality: the nitrile group can be polymerized or used as an anchor point for attachment to surfaces or other molecules, while the benzyloxy group acts as a latent hydroxyl group. smolecule.com
The benzyloxy group functions as a protecting group, preventing the reactive hydroxyl group from interfering with polymerization or other material fabrication processes. beilstein-journals.orgorgsyn.org After the main material structure has been assembled, the benzyl group can be cleaved to expose the hydroxyl groups. These newly available functional groups can then be used to alter the material's properties, such as its solubility, or to attach other molecules, like bioactive agents or sensors. This chemical versatility makes this compound a valuable component for designing advanced, functional materials. ucl.ac.uk
Design and Structure Property Relationship Studies of Picolinonitrile Derivatives
Rational Design Principles for Functionalized Picolinonitrile Analogs
The rational design of functionalized picolinonitrile analogs is a cornerstone of modern medicinal chemistry, aiming to optimize the biological activity and physicochemical properties of lead compounds. nih.gov This process often involves a deep understanding of the structure-activity relationship (SAR), which delineates how specific structural modifications influence a molecule's interaction with a biological target. nih.gov Key principles in this design process include scaffold hopping, isosteric replacement, and the introduction of functional groups to modulate properties like solubility, metabolic stability, and target affinity. biosolveit.defrontiersin.org
A crucial aspect of rational design is the use of "privileged scaffolds," which are molecular frameworks known to bind to multiple biological targets. nih.govnih.gov The picolinonitrile scaffold itself can be considered a privileged structure due to its presence in numerous biologically active compounds. frontiersin.orgekb.eg The design process for its analogs often begins with a lead molecule, which is then systematically modified. For instance, the introduction of different substituents on the pyridine (B92270) ring can significantly alter the electronic properties and steric profile of the molecule, thereby influencing its biological activity.
Computational modeling plays a significant role in the rational design of picolinonitrile derivatives. acs.org Techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking can predict how a designed analog will interact with a target protein, thus guiding the synthetic efforts towards more promising candidates. acs.org This data-driven approach minimizes the trial-and-error aspect of drug discovery and allows for a more focused exploration of chemical space. ptchm.pl
For example, in the development of kinase inhibitors, a common strategy is to design analogs that can form specific hydrogen bonds with the hinge region of the kinase domain. The picolinonitrile moiety, with its nitrogen atom and cyano group, offers multiple points for such interactions. frontiersin.org The rational design process would, therefore, involve exploring different substituents that can enhance these interactions or create new ones with other parts of the binding pocket.
Importance of the Picolinonitrile Core in Derivatization for Academic Exploration
The picolinonitrile core is a versatile and highly valuable scaffold in the field of medicinal chemistry and academic research for several reasons. ekb.eg Its rigid aromatic structure provides a well-defined framework for the attachment of various functional groups, allowing for systematic exploration of structure-activity relationships. mdpi.com The presence of the nitrogen atom in the pyridine ring and the cyano group introduces specific electronic and hydrogen-bonding characteristics that can be crucial for biological activity. frontiersin.org
The picolinonitrile moiety is found in a number of approved drugs, which highlights its "drug-like" properties and its ability to interact favorably with biological targets. ekb.eg This has spurred significant academic interest in synthesizing and evaluating new derivatives based on this core. Researchers often use the picolinonitrile scaffold as a starting point for developing novel compounds with a wide range of potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. frontiersin.orgekb.eg
Furthermore, the picolinonitrile core serves as a key building block in the synthesis of more complex heterocyclic systems. rsc.org The cyano group can be readily transformed into other functional groups, such as amidines or tetrazoles, providing access to a diverse range of chemical entities. nih.govnih.gov This synthetic tractability makes the picolinonitrile scaffold an ideal platform for creating libraries of compounds for high-throughput screening and academic exploration. nih.gov
The academic exploration of picolinonitrile derivatives also extends to the study of fundamental chemical principles. For example, the electronic effects of different substituents on the pyridine ring can be systematically investigated, providing valuable insights into reaction mechanisms and molecular properties. acs.org This knowledge is not only important for drug design but also contributes to the broader understanding of organic chemistry.
Influence of Benzyloxy and Related Ether Linkages on Molecular Architecture and Reactivity
From a reactivity standpoint, the benzyloxy group is often employed as a protecting group for alcohols and phenols in organic synthesis. wikipedia.orgyoutube.com It is stable under a wide range of reaction conditions but can be selectively cleaved when needed, typically through hydrogenolysis. youtube.com This makes it a valuable tool in multi-step synthetic sequences. The ether oxygen in a benzyloxy group can also influence the reactivity of the aromatic ring to which it is attached, acting as an electron-donating group and directing electrophilic aromatic substitution to the ortho and para positions.
The reactivity of the benzylic C-H bonds is another important consideration. These bonds are relatively weak and can be a site for radical reactions or oxidation. wikipedia.org This can be either a desired transformation or an unwanted side reaction, depending on the specific context. The presence of a benzyloxy group can also influence the solubility of a molecule, generally increasing its lipophilicity and solubility in organic solvents. smolecule.com
In the context of 6-(benzyloxy)picolinonitrile, the benzyloxy group at the 6-position of the pyridine ring will influence the electronic properties of the ring, potentially affecting the reactivity of the cyano group and the pyridine nitrogen. It will also introduce a significant steric presence, which could impact how the molecule interacts with biological targets or other reagents. The ether linkage provides a degree of conformational flexibility, allowing the benzyl (B1604629) group to adopt various orientations in space.
Synthetic Approaches to Diversified Picolinonitrile Derivative Libraries for Research
The generation of diversified picolinonitrile derivative libraries is a key strategy in drug discovery and chemical biology research, enabling the screening of a wide range of chemical structures for desired biological activity. nih.gov Several synthetic approaches have been developed to achieve this, often relying on the functionalization of a common picolinonitrile intermediate.
One common approach involves the use of cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a variety of substituents onto the picolinonitrile scaffold. rsc.orgnih.gov This allows for the rapid and efficient creation of a large number of analogs with diverse substitution patterns. For example, starting from a halogenated picolinonitrile, a wide array of aryl, heteroaryl, or alkyl groups can be introduced. nih.gov
Another important strategy is the modification of the cyano group. The nitrile functionality can be converted into a variety of other groups, such as amidines, tetrazoles, or carboxylic acids, each with its own unique chemical and biological properties. nih.govnih.govmdpi.com This greatly expands the chemical space that can be explored from a single picolinonitrile starting material.
Solid-phase synthesis has also been employed to create picolinonitrile derivative libraries. organic-chemistry.org In this approach, the picolinonitrile scaffold is attached to a solid support, and then a series of reactions are carried out to build up the desired derivatives. This method is particularly well-suited for automation and high-throughput synthesis, allowing for the rapid generation of large libraries of compounds.
Finally, diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally complex and diverse compound libraries. nih.gov In DOS, simple starting materials are elaborated through a series of branching reaction pathways to generate a wide range of different molecular scaffolds. This approach can be applied to the synthesis of picolinonitrile derivatives to create libraries with a high degree of structural novelty.
Below is an interactive table summarizing various synthetic reactions for creating picolinonitrile derivatives:
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki Coupling | Halogenated picolinonitrile, boronic acid, palladium catalyst, base | Aryl- or heteroaryl-substituted picolinonitriles |
| Buchwald-Hartwig Amination | Halogenated picolinonitrile, amine, palladium catalyst, base | Amino-substituted picolinonitriles |
| Nitrile to Amidine Conversion | Picolinonitrile, lithium bis(trimethylsilyl)amide, then acid workup | Picolinamidines |
| Nitrile to Tetrazole Conversion | Picolinonitrile, sodium azide, ammonium (B1175870) chloride | Picolinyl-tetrazoles |
| Williamson Ether Synthesis | Hydroxypicolinonitrile, benzyl halide, base | Benzyloxypicolinonitriles |
Advanced Methodologies and Computational Approaches in Picolinonitrile Chemistry
Application of Computational Chemistry for Reaction Mechanism Elucidation in Picolinonitrile Synthesis
Computational chemistry has become an indispensable tool for dissecting the intricate mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and the energetic pathways that govern a reaction's outcome. smu.edu This theoretical insight is crucial for optimizing reaction conditions, improving yields, and understanding the formation of byproducts in the synthesis of picolinonitrile derivatives.
A primary computational method employed is Density Functional Theory (DFT), which is used to perform geometry optimization and analyze the electronic structure of molecules involved in a reaction. beilstein-journals.orgrsc.orgnih.gov For instance, DFT calculations can elucidate the step-by-step process of a reaction, such as a Suzuki coupling or a Schiff base condensation, which are common methods for preparing functionalized picolinonitriles. beilstein-journals.orgrsc.org These calculations help in understanding the electronic properties and reactivity of substrates and reagents. researchgate.net
Computational analysis, particularly through methods like the United Reaction Valley Approach (URVA), can partition a reaction mechanism into distinct phases:
Contact and Preparation Phase: Reactants approach each other and undergo structural changes to prepare for the chemical transformation.
Transition State Phase(s): The critical bond-breaking and bond-forming events occur.
Product Adjustment and Separation Phase: The newly formed products relax to their stable geometries and separate. smu.edu
By analyzing the adiabatic curvature coupling coefficients, researchers can identify which molecular motions support or resist the reaction at each stage. smu.edu This detailed mechanistic understanding, derived from computational studies, allows chemists to rationalize experimental observations and strategically design more efficient synthetic routes to complex picolinonitrile structures. arxiv.org
| Computational Method | Application in Picolinonitrile Synthesis | Key Insights Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, calculation of reaction energies. | Optimized molecular structures, HOMO-LUMO energy gaps, charge distribution, and reaction energetics. | beilstein-journals.orgrsc.orgnih.gov |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-vis spectra and analysis of electronic transitions. | Prediction of absorption maxima (λmax) and understanding of chromogenic signaling. | beilstein-journals.org |
| United Reaction Valley Approach (URVA) | Detailed analysis of reaction pathways and mechanisms. | Partitioning of the reaction into chemically significant phases, identification of key structural changes. | smu.edu |
| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction path from transition state to reactants and products. | Confirmation of the connection between a transition state and the corresponding minima on the potential energy surface. | smu.edu |
In silico Design and Prediction of Novel Picolinonitrile Structures for Targeted Synthesis
In silico techniques have revolutionized the design of novel molecules by allowing for the prediction of their properties before undertaking time-consuming and expensive laboratory synthesis. afjbs.com This predictive modeling approach is particularly valuable in medicinal chemistry for designing picolinonitrile derivatives with specific biological activities. mdpi.comnih.gov
The process often begins with identifying a biological target, such as an enzyme or receptor. Molecular docking, a key in silico method, is then used to predict the binding affinity and orientation of potential picolinonitrile-based ligands within the target's active site. afjbs.comorientjchem.org This allows for the virtual screening of large libraries of compounds to identify promising candidates. For example, studies have used docking to evaluate the binding modes of novel derivatives in the active sites of kinases or microbial enzymes. afjbs.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. By correlating structural features of known picolinonitrile derivatives with their measured biological activity, QSAR models can predict the activity of newly designed, unsynthesized compounds. nih.gov This helps in prioritizing which molecules to synthesize for further testing.
Predictive modeling extends to pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity. In silico tools can estimate properties like oral bioavailability and potential toxicity, helping to eliminate compounds with unfavorable profiles early in the design process. orientjchem.org The integration of these computational predictions enables a more targeted and efficient approach to synthesizing novel picolinonitrile structures with desired functions.
| Technique | Purpose | Example Application | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding affinity and mode of a ligand to a biological target. | Screening picolinonitrile derivatives against FMS kinase or microbial proteins. | afjbs.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the potency of new compounds. | Developing a model for the anticancer activity of pyridopyridine derivatives. | nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of features responsible for biological activity. | Identifying key pharmacophore sites in benzylidene derivatives for antimicrobial activity. | mdpi.com |
| ADME/T Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of a molecule. | Evaluating the drug-likeness and toxicity profile of newly designed azole derivatives. | orientjchem.org |
| Frontier Molecular Orbital (FMO) Analysis | Calculates HOMO-LUMO energy gaps to assess chemical reactivity and stability. | Evaluating the electronic behavior and reactivity of newly designed Schiff bases. | nih.govmdpi.com |
Integration of Green Chemistry Principles in the Synthesis of Picolinonitrile Derivatives
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comrroij.com The synthesis of picolinonitrile derivatives is increasingly benefiting from the application of these principles, leading to more sustainable and environmentally responsible manufacturing. mathnet.ru
Key green chemistry principles relevant to picolinonitrile synthesis include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like one-pot syntheses and multi-component reactions are favored as they often have higher atom economy compared to multi-step syntheses with intermediate isolation. nih.gov
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. acs.org Research focuses on using safer solvents or even performing reactions in solvent-free conditions, for example, through mechanochemistry. nih.gov
Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled. sigmaaldrich.com The use of palladium catalysts in cross-coupling reactions to build the picolinonitrile scaffold is a common strategy, with ongoing efforts to improve catalyst efficiency and recyclability. nih.gov
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org Developing selective reactions that target specific sites on a molecule without the need for protection/deprotection steps is a key goal.
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. sigmaaldrich.com
By consciously applying these principles, chemists can develop synthetic routes to 6-(Benzyloxy)picolinonitrile and related compounds that are not only efficient but also have a minimized environmental footprint. skpharmteco.com
Future Research Directions and Unexplored Avenues for 6 Benzyloxy Picolinonitrile
Development of Novel and Efficient Synthetic Routes
Current synthetic strategies for 6-(benzyloxy)picolinonitrile and related structures often rely on conventional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research should prioritize the development of greener and more efficient synthetic pathways.
Key areas for exploration include:
Mechanochemistry: The use of ball milling and twin-screw extrusion offers a solvent-free approach to synthesis, minimizing the environmental impact of chemical processes. ucl.ac.uk Research into the mechanochemical synthesis of this compound could lead to a more sustainable and scalable production method. ucl.ac.uk
Flow Chemistry: Continuous flow chemistry provides enhanced safety and control over reaction parameters, particularly for reactions involving hazardous materials or reactive intermediates. ucl.ac.uk Applying flow chemistry to the synthesis of this compound could improve safety, efficiency, and scalability, making it more suitable for industrial applications. ucl.ac.uk
Biocatalysis: Employing whole-cell biocatalysts or isolated enzymes could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. rsc.org For instance, a one-pot biocatalytic process has been successfully developed for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, demonstrating the potential of biocatalysis in pyridine (B92270) derivative synthesis. rsc.org
Alternative Starting Materials: Investigating alternative and more readily available starting materials could lead to more cost-effective synthetic routes. For example, the synthesis of nicotinic acid has been achieved from 2-methyl-5-ethylpyridine or 3-picoline, which are major side products in some industrial processes. beilstein-journals.org
A comparative table of potential synthetic methodologies is presented below:
| Method | Potential Advantages | Research Focus |
| Mechanochemistry | Solvent-free, reduced waste, scalability. ucl.ac.uk | Application of ball milling and extrusion to the synthesis of this compound. ucl.ac.uk |
| Flow Chemistry | Improved safety, precise control, scalability. ucl.ac.uk | Development of a continuous flow process for the synthesis of this compound. ucl.ac.uk |
| Biocatalysis | High selectivity, mild conditions, sustainability. rsc.org | Identification and engineering of enzymes for the synthesis of this compound. rsc.org |
| Alternative Feedstocks | Cost-effectiveness, utilization of byproducts. beilstein-journals.org | Exploration of different starting materials for the synthesis of the picolinonitrile scaffold. beilstein-journals.org |
Expanding the Scope of Post-Synthetic Functionalizations
The functional groups present in this compound, namely the nitrile and the benzyloxy group, offer opportunities for a variety of post-synthetic modifications.
Future research could focus on:
Nitrile Group Transformations: While hydrolysis and reduction of the nitrile group are known reactions, exploring a wider range of transformations could lead to novel derivatives. smolecule.com This includes cycloaddition reactions to form heterocyclic rings like triazoles. nih.gov
C-H Functionalization: Direct functionalization of the pyridine ring's C-H bonds is a powerful tool for introducing new substituents without the need for pre-functionalized starting materials. escholarship.org Developing selective C-H functionalization methods for this compound could significantly expand its synthetic utility. escholarship.org
Cross-Coupling Reactions: The development of new cross-coupling methodologies, such as those for perfluoroalkylation, can be applied to pyridine derivatives to create compounds with unique electronic properties. escholarship.org
Nucleophilic Aromatic Substitution (SNAr): Investigating a broader range of nucleophiles in SNAr reactions with activated picolinonitrile derivatives can lead to a diverse library of compounds. ucl.ac.uk Mechanochemical approaches have already proven successful for SNAr reactions, offering a solvent-free route to a wide array of chemical structures. ucl.ac.uk
The following table summarizes potential functionalization strategies:
| Functionalization Target | Reaction Type | Potential Products |
| Nitrile Group | Cycloaddition | Triazole derivatives. nih.gov |
| Pyridine Ring | C-H Functionalization | Substituted pyridine derivatives. escholarship.org |
| Pyridine Ring | Cross-Coupling | Perfluoroalkylated pyridines. escholarship.org |
| Activated Pyridine Ring | Nucleophilic Aromatic Substitution | Aminated and other substituted pyridines. ucl.ac.ukscholaris.ca |
Innovative Applications as Chiral Building Blocks or Ligands in Catalysis
The pyridine scaffold is a common feature in chiral ligands used in asymmetric catalysis. Future research could explore the potential of this compound as a precursor for novel chiral ligands.
Key research directions include:
Synthesis of Chiral Picolinonitrile Derivatives: Developing methods for the enantioselective synthesis of chiral derivatives of this compound would be the first step towards their use in asymmetric catalysis.
Coordination Chemistry: Investigating the coordination properties of these new chiral ligands with various transition metals is crucial for their application in catalysis.
Asymmetric Catalysis: Testing the efficacy of the resulting metal complexes as catalysts in a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, will be essential to validate their potential.
The development of such ligands could contribute to the expanding toolbox of catalysts for the synthesis of enantiomerically pure compounds, which are of high importance in the pharmaceutical and fine chemical industries.
Interdisciplinary Research Incorporating Picolinonitrile Scaffolds into New Chemical Entities for Academic Study
The picolinonitrile scaffold is present in various bioactive molecules, making it an attractive starting point for interdisciplinary research, particularly in medicinal chemistry and materials science.
Future research in this area could involve:
Medicinal Chemistry: The picolinonitrile core can be found in molecules with potential therapeutic applications. smolecule.com For instance, derivatives of picolinonitrile have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy. nih.gov The development of covalent inhibitors often involves incorporating reactive "warheads" into a chemical scaffold, and the reactivity of nitrile-containing compounds is an area of active investigation. scholaris.caresearchgate.net
Materials Science: The benzyloxy group can act as a protecting group, allowing for further functionalization of the molecule, which could be valuable for creating new materials with specific properties. smolecule.com
Chemical Biology: The development of assays to study the interaction of picolinonitrile-containing molecules with biological targets can provide valuable insights for drug discovery and chemical biology research. scholaris.ca
The table below highlights potential interdisciplinary research areas:
| Field | Research Focus | Potential Outcomes |
| Medicinal Chemistry | Synthesis of novel picolinonitrile derivatives and evaluation of their biological activity. smolecule.comnih.gov | Discovery of new therapeutic agents. nih.gov |
| Materials Science | Use of this compound as a building block for functional materials. smolecule.com | Development of new polymers or organic electronic materials. |
| Chemical Biology | Design of molecular probes and assays based on the picolinonitrile scaffold. scholaris.ca | Tools for studying biological processes and validating drug targets. scholaris.ca |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(Benzyloxy)picolinonitrile with high purity?
- Methodological Answer : Utilize palladium-catalyzed C-O cross-coupling reactions, as demonstrated in fluorinated picolinonitrile analogs (e.g., coupling benzyloxy groups with picolinonitrile precursors under inert conditions) . For purification, employ column chromatography with gradients of ethyl acetate/hexane to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>98%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adopt precautions from safety data sheets (SDS) for structurally similar nitriles:
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves, lab coats, and safety goggles.
- Store in sealed containers under dry, inert atmospheres (e.g., argon) to prevent degradation .
- In case of skin contact, wash immediately with soap and water; for ingestion, seek medical attention and provide SDS documentation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B for boron-containing analogs) to confirm regiochemistry and functional groups . Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Fourier-transform infrared (FTIR) spectroscopy can identify nitrile (C≡N) stretches near 2200 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate data using complementary techniques:
- Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values to confirm structural assignments.
- Analyze X-ray crystallography data (if crystalline) to resolve ambiguities in regiochemistry or stereochemistry .
- Replicate synthesis under controlled conditions to rule out impurities or side reactions .
Q. What experimental design frameworks are suitable for studying the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Apply the PICO framework to structure experiments:
- Population : this compound and metal catalysts (e.g., Pd, Cu).
- Intervention : Vary reaction conditions (temperature, solvent, ligand).
- Comparison : Benchmark against known cross-coupling efficiencies (e.g., Suzuki vs. Ullmann reactions).
- Outcome : Quantify yields and regioselectivity via GC-MS or LC-MS .
Q. How can computational modeling predict the electronic properties of this compound for drug discovery applications?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions, HOMO-LUMO gaps, and electrostatic potentials. Compare with experimental UV-Vis spectra to validate computational models. Use docking simulations to assess binding affinity with biological targets (e.g., kinase enzymes) .
Q. What strategies improve the stability of this compound under acidic or oxidative conditions?
- Methodological Answer : Conduct stability studies by:
- Testing inert atmosphere storage (N₂ or Ar) vs. ambient conditions.
- Adding radical scavengers (e.g., BHT) to mitigate degradation.
- Monitoring degradation products via LC-MS and adjusting synthetic pathways to incorporate stabilizing substituents (e.g., electron-withdrawing groups) .
Q. How does the benzyloxy group influence the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Design kinetic studies using isotopic labeling (e.g., ¹⁸O) to track substitution pathways. Compare reaction rates with/without benzyloxy groups via stopped-flow NMR. Analyze steric and electronic effects using Hammett plots or computational partial charge analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
